molecular formula C13H14O2 B14012622 Ethyl 3-methyl-1H-indene-2-carboxylate

Ethyl 3-methyl-1H-indene-2-carboxylate

Cat. No.: B14012622
M. Wt: 202.25 g/mol
InChI Key: MEWOLIKGIWNCSW-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-indene-2-carboxylate (C₁₃H₁₄O₂) is a bicyclic aromatic compound featuring an indene core substituted with a methyl group at position 3 and an ethyl ester at position 2. This compound is synthesized via cobalt-mediated radical reactions, achieving a high yield of 95% under optimized conditions . Key spectroscopic data include:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.52 (2H, aromatic), 4.33 (q, ester OCH₂), 3.69 (d, methylene), 2.58 (t, methyl), and 1.40 (t, ester CH₃).
  • ¹³C NMR: Peaks at δ 165.90 (ester carbonyl), 151.20 (aromatic carbons), and 12.32 (methyl group).
  • HRMS: [M⁺] m/z 202.0977 (calculated: 202.0994) .

Its planar structure and ester functionality make it a versatile intermediate in organic synthesis, particularly in radical-mediated reactions .

Properties

IUPAC Name

ethyl 3-methyl-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-3-15-13(14)12-8-10-6-4-5-7-11(10)9(12)2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWOLIKGIWNCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

A representative approach involves the preparation of ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a precursor, followed by methylation at the 3-position.

Procedure:

  • Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is treated with sodium hydride (NaH) to generate the enolate intermediate.
  • Methyl iodide (MeI) is added dropwise to alkylate the enolate at the 3-position, yielding Ethyl 3-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
  • Subsequent dehydrogenation or cyclization steps convert the dihydroindene to the indene structure.

Experimental conditions:

Reagent Quantity Conditions
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate 15 mmol Dry flask, inert atmosphere
Sodium hydride (NaH) 20 mmol Room temperature, slow addition
Methyl iodide (MeI) 20 mmol Dropwise addition, stirred overnight
Solvent (DMF or toluene) 60 mL Ambient to reflux as required

After reaction completion, the mixture is quenched with ice-water, extracted with ethyl acetate, washed with sodium bicarbonate solution, dried, and purified by silica gel chromatography to isolate the target compound.

Alternative Route via 1-Indanone Alkylation and Esterification

Another method involves:

  • Alkylation of 1-indanone with diethyl carbonate in the presence of sodium hydride to introduce the ester group at position 2.
  • Controlled reflux in toluene facilitates the formation of ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
  • Subsequent methylation at the 3-position follows as above.

This method emphasizes the stepwise construction of the indene core with the ester functionality already installed.

Cyclization and Oxidation Steps

Some protocols include oxidation steps to convert dihydroindene intermediates to fully aromatic indene derivatives. For instance, controlled oxidation using tert-butyl peroxide in hexane with quinone and diamine catalysts has been reported for related indene carboxylates, improving yield and purity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Alkylation of Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate NaH, MeI, DMF, room temp, overnight ~70-80 Commonly used, high regioselectivity
Alkylation of 1-Indanone + Esterification 1-Indanone, diethyl carbonate NaH, toluene reflux, methylation with MeI 65-75 Stepwise approach with good control over substitution
Oxidative cyclization Dihydroindene intermediates tert-Butyl peroxide, quinone catalyst Variable Used to improve aromaticity and yield

Research Findings and Analytical Data

  • NMR Spectroscopy: Proton and carbon NMR data confirm the substitution pattern, with characteristic signals for the methyl group at position 3 and the ethyl ester group at position 2.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula $$C{13}H{14}O_2$$ consistent with Ethyl 3-methyl-1H-indene-2-carboxylate.
  • Chromatography: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is the standard purification method, yielding pure crystalline or oily products suitable for further applications.

Notes on Practical Considerations

  • Reaction Atmosphere: Use of inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of sensitive intermediates.
  • Temperature Control: Slow addition of reagents like methyl iodide and controlled temperature (room temperature to reflux) are critical for high yields and selectivity.
  • Purification: Multiple extraction and washing steps ensure removal of inorganic salts and side products before chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-methyl-1H-indene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Structure: this compound and its dihydro analog () retain the bicyclic indene framework, whereas ethyl 2-amino-1-methylindole-3-carboxylate () adopts a heteroaromatic indole system. The latter’s nitrogen atom alters electronic properties and reactivity .

Functional Groups: The methyl and ester groups in the main compound enhance steric bulk and lipophilicity compared to the amino-substituted derivatives .

Synthesis and Yield :

  • The cobalt-mediated synthesis of this compound achieves superior yield (95%) compared to the natural isolate in , which requires laborious extraction .

Spectroscopic and Physicochemical Properties

  • This compound exhibits distinct ¹H NMR signals for its methyl (δ 2.58) and ester groups (δ 4.33), absent in amino-substituted analogs like .
  • The natural derivative () shows a negative optical rotation ([α]²⁰_D –35.1°), suggesting chirality induced by its hydroxybenzyl substituent .

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